1,6-Dichlorododecamethylhexasilane
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Overview
Description
1,6-Dichlorododecamethylhexasilane is an organosilicon compound characterized by the presence of silicon atoms bonded to methyl groups and chlorine atoms. This compound is part of the broader class of organosilanes, which are known for their unique chemical properties and applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dichlorododecamethylhexasilane can be synthesized through standard organometallic reactions. One common method involves the reaction of dodecamethylcyclohexasilane with chlorine gas under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature to ensure the selective chlorination of the silicon atoms .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,6-Dichlorododecamethylhexasilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The silicon atoms can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents (RMgX) or organolithium compounds (RLi). These reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used in these reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: The major products are organosilanes with various functional groups replacing the chlorine atoms.
Oxidation Reactions: The primary products are silanols or siloxanes.
Reduction Reactions: The main products are silanes with reduced chlorine content.
Scientific Research Applications
1,6-Dichlorododecamethylhexasilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a component in biomedical devices and implants.
Industry: It is used in the production of silicone-based materials, which have applications in electronics, coatings, and sealants
Mechanism of Action
The mechanism of action of 1,6-Dichlorododecamethylhexasilane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its ability to undergo substitution and oxidation reactions allows it to modify the chemical environment in which it is used, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dichlorohexane: A simpler analog with a shorter carbon chain and no silicon atoms.
Dodecamethylcyclohexasilane: A related compound with a cyclic structure and no chlorine atoms.
Hexamethyldisilane: A smaller organosilicon compound with only two silicon atoms and six methyl groups
Uniqueness
1,6-Dichlorododecamethylhexasilane is unique due to its extended silicon chain and the presence of multiple methyl and chlorine groups. This structure imparts distinct chemical properties, such as enhanced reactivity in substitution and oxidation reactions, making it valuable in various applications.
Properties
CAS No. |
812-54-4 |
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Molecular Formula |
C12H36Cl2Si6 |
Molecular Weight |
419.8 g/mol |
IUPAC Name |
chloro-[[[[[chloro(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C12H36Cl2Si6/c1-15(2,13)17(5,6)19(9,10)20(11,12)18(7,8)16(3,4)14/h1-12H3 |
InChI Key |
KENNCAXKPJGUCL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)([Si](C)(C)[Si](C)(C)[Si](C)(C)Cl)[Si](C)(C)[Si](C)(C)Cl |
Origin of Product |
United States |
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